molecular formula C25H30N2O2 B12877423 (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole)

(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole)

Cat. No.: B12877423
M. Wt: 390.5 g/mol
InChI Key: FSPULJXEACVTGV-FGZHOGPDSA-N
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Description

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand. This compound is known for its utility in asymmetric catalysis, particularly in enantioselective reactions. The presence of the oxazoline rings and the chiral centers makes it a valuable tool in the synthesis of optically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are formed by the reaction of amino alcohols with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling with Propane-2,2-diyl Group: The bis-oxazoline ligand is then synthesized by coupling the oxazoline rings with a propane-2,2-diyl group. This step often requires the use of a base and a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) undergoes various types of reactions, including:

    Coordination Reactions: It forms complexes with transition metals, which are used as catalysts in asymmetric synthesis.

    Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Transition Metals: Commonly used metals include copper, palladium, and nickel.

    Solvents: Typical solvents include dichloromethane, toluene, and acetonitrile.

    Bases: Bases such as triethylamine or sodium hydride are often used to deprotonate the ligand and facilitate complex formation.

Major Products Formed

The major products formed from reactions involving (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) are typically chiral metal complexes. These complexes are used to catalyze the formation of enantioselective products in various organic reactions.

Scientific Research Applications

Chemistry

In chemistry, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is widely used as a ligand in asymmetric catalysis. It is employed in reactions such as:

    Asymmetric Hydrogenation: Catalyzing the hydrogenation of prochiral substrates to produce chiral products.

    Asymmetric Diels-Alder Reactions: Facilitating the formation of chiral cyclohexenes.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral drugs and biologically active molecules. Its ability to induce chirality in target molecules makes it valuable in the development of pharmaceuticals with specific enantiomeric forms.

Industry

In the industrial sector, (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) is used in the production of fine chemicals and agrochemicals. Its role in asymmetric catalysis helps in the efficient and selective synthesis of complex molecules.

Mechanism of Action

The mechanism by which (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) exerts its effects involves the formation of chiral metal complexes. These complexes act as catalysts in enantioselective reactions by providing a chiral environment that favors the formation of one enantiomer over the other. The molecular targets are typically prochiral substrates, and the pathways involved include coordination to the metal center and subsequent activation of the substrate.

Comparison with Similar Compounds

Similar Compounds

    (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar structure but lacks the dimethyl groups on the phenyl rings.

    (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(4-methylphenyl)-4,5-dihydrooxazole): Contains a single methyl group on the phenyl rings.

Uniqueness

The uniqueness of (4S,4’S)-2,2’-(Propane-2,2-diyl)bis(4-(3,5-dimethylphenyl)-4,5-dihydrooxazole) lies in the presence of the dimethyl groups on the phenyl rings, which can influence the steric and electronic properties of the ligand. This can lead to different catalytic activities and selectivities compared to similar compounds.

Properties

Molecular Formula

C25H30N2O2

Molecular Weight

390.5 g/mol

IUPAC Name

(4S)-4-(3,5-dimethylphenyl)-2-[2-[(4S)-4-(3,5-dimethylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C25H30N2O2/c1-15-7-16(2)10-19(9-15)21-13-28-23(26-21)25(5,6)24-27-22(14-29-24)20-11-17(3)8-18(4)12-20/h7-12,21-22H,13-14H2,1-6H3/t21-,22-/m1/s1

InChI Key

FSPULJXEACVTGV-FGZHOGPDSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@H]2COC(=N2)C(C)(C)C3=N[C@H](CO3)C4=CC(=CC(=C4)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C2COC(=N2)C(C)(C)C3=NC(CO3)C4=CC(=CC(=C4)C)C)C

Origin of Product

United States

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